molecular formula C32H27BrO10 B12419059 PI3K/Akt-IN-2

PI3K/Akt-IN-2

Cat. No.: B12419059
M. Wt: 651.5 g/mol
InChI Key: IKTFRKYEGUKRPW-NHMJTRFWSA-N
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Description

PI3K/Akt-IN-2 is a small molecule inhibitor that targets the phosphatidylinositol 3-kinase (PI3K) and protein kinase B (Akt) signaling pathway. This pathway is crucial for regulating various cellular processes, including cell growth, survival, metabolism, and angiogenesis. Dysregulation of the PI3K/Akt pathway is commonly associated with cancer and other diseases, making this compound a valuable compound for therapeutic research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI3K/Akt-IN-2 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

PI3K/Akt-IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and solvent environments .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

PI3K/Akt-IN-2 exerts its effects by inhibiting the activity of PI3K and Akt, key components of the PI3K/Akt signaling pathway. This inhibition disrupts downstream signaling events, leading to decreased cell proliferation, increased apoptosis, and altered cellular metabolism. The compound specifically targets the ATP-binding sites of PI3K and Akt, preventing their activation and subsequent signaling .

Properties

Molecular Formula

C32H27BrO10

Molecular Weight

651.5 g/mol

IUPAC Name

[(5R,5aR,8aR,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] (E)-4-(4-bromophenyl)-4-oxobut-2-enoate

InChI

InChI=1S/C32H27BrO10/c1-37-25-10-17(11-26(38-2)31(25)39-3)28-19-12-23-24(42-15-41-23)13-20(19)30(21-14-40-32(36)29(21)28)43-27(35)9-8-22(34)16-4-6-18(33)7-5-16/h4-13,21,28-30H,14-15H2,1-3H3/b9-8+/t21-,28+,29-,30-/m0/s1

InChI Key

IKTFRKYEGUKRPW-NHMJTRFWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)OC(=O)/C=C/C(=O)C6=CC=C(C=C6)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC(=O)C=CC(=O)C6=CC=C(C=C6)Br

Origin of Product

United States

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